molecular formula C15H9ClFN B14252871 7-Chloro-4-(4-fluorophenyl)quinoline CAS No. 179380-99-5

7-Chloro-4-(4-fluorophenyl)quinoline

Cat. No.: B14252871
CAS No.: 179380-99-5
M. Wt: 257.69 g/mol
InChI Key: RJKMNYBNYJYIDZ-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-fluorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(4-fluorophenyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 7-Amino-4-(4-fluorophenyl)quinoline.

    Oxidation: this compound N-oxide.

    Reduction: 7-Chloro-4-(4-fluorophenyl)tetrahydroquinoline.

    Coupling Reactions: Biaryl and styrene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-fluorophenyl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

  • 7-Chloro-4-aminoquinoline
  • 7-Chloro-4-(phenylselanyl)quinoline
  • 7-Chloro-4-hydroxyquinoline

Comparison: 7-Chloro-4-(4-fluorophenyl)quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. Compared to 7-Chloro-4-aminoquinoline, it has a broader range of applications due to its ability to undergo various chemical reactions. The presence of the fluorine atom also increases its lipophilicity, which can enhance its ability to penetrate cell membranes .

Properties

CAS No.

179380-99-5

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

7-chloro-4-(4-fluorophenyl)quinoline

InChI

InChI=1S/C15H9ClFN/c16-11-3-6-14-13(7-8-18-15(14)9-11)10-1-4-12(17)5-2-10/h1-9H

InChI Key

RJKMNYBNYJYIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=CC3=NC=C2)Cl)F

Origin of Product

United States

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